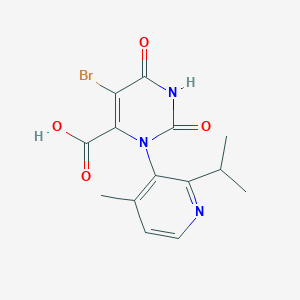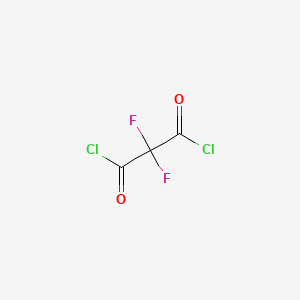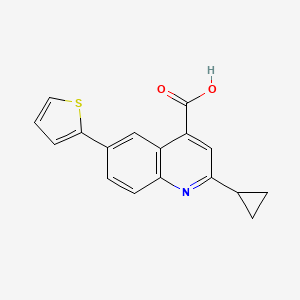![molecular formula C12H13ClF3N B13698944 N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with the molecular formula C11H12ClF3N. It is known for its unique structure, which includes a trifluoromethyl group and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-tert-butylaniline with trifluoroacetic anhydride, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in nucleophilic substitution, the product will be a substituted imidoyl chloride, while in coupling reactions, the product will be a biaryl compound .
Applications De Recherche Scientifique
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it can form stable covalent bonds with nucleophilic partners .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl Chloride: Similar in structure but contains a sulfinimidoyl group instead of an imidoyl group.
N-tert-Butyl-a-phenylnitrone: Contains a nitrone group and is used in different types of chemical reactions.
Uniqueness
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C12H13ClF3N |
|---|---|
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H13ClF3N/c1-11(2,3)8-4-6-9(7-5-8)17-10(13)12(14,15)16/h4-7H,1-3H3 |
Clé InChI |
GEXIHPIMJFJXQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)







![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)

